Isatin 3-hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties:

Studies have shown that isatin 3-hydrazone exhibits antimicrobial activity against various bacteria, including Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), and Staphylococcus aureus (S. aureus) []. This property makes it a potential candidate for developing new antibiotics.

Biofilm Regulation:

Biofilms are communities of microorganisms that adhere to surfaces and can be difficult to eradicate due to their resistance to antimicrobials. Research suggests that isatin 3-hydrazone may play a role in regulating biofilm formation []. Understanding how this molecule affects biofilm development could lead to new strategies for preventing and treating biofilm-related infections.

Organic Synthesis:

Isatin 3-hydrazone serves as a versatile building block for synthesizing various complex organic molecules. For instance, it can be used as a starting material for the preparation of 3,3-dichloroindolin-2-ones, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds [].

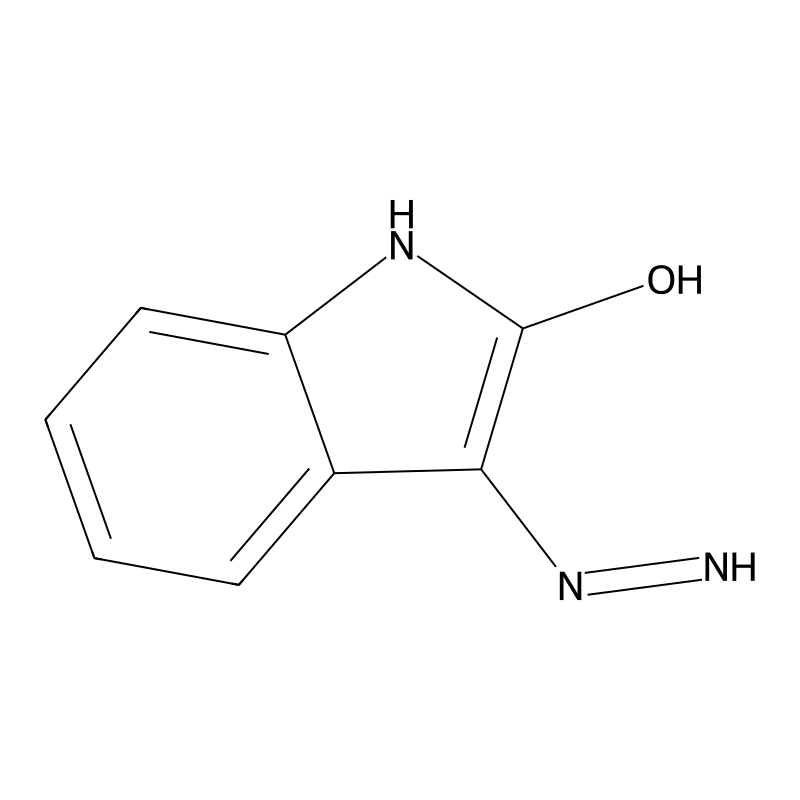

Isatin 3-hydrazone is a chemical compound derived from isatin, a diketopiperazine, through the reaction with hydrazine or its derivatives. The structure of isatin 3-hydrazone features a hydrazone functional group (-C=N-NH2) attached to the 3-position of the isatin moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique reactivity and biological properties.

- Condensation Reactions: Isatin reacts with hydrazine derivatives to form isatin 3-hydrazone through a condensation reaction, releasing water as a byproduct. This reaction can be facilitated under acidic or basic conditions.

- Isomerization: The compound can undergo Z–E isomerization around the C=N double bond, which can be influenced by light and heat. The stability of the Z-isomer is often greater than that of the E-isomer under certain conditions .

- Dichlorination: Isatin 3-hydrazones can be subjected to dichlorination reactions, where they react with chlorinating agents like PhICl2 to yield various chlorinated derivatives .

- Reduction Reactions: The hydrazone can be reduced to amines or other derivatives using reducing agents such as lithium aluminum hydride or through microwave-assisted techniques .

Isatin 3-hydrazone exhibits various biological activities, making it an interesting target for medicinal chemistry:

- Antimicrobial Activity: Studies have shown that isatin 3-hydrazones possess antimicrobial properties against various bacterial strains, indicating their potential as antibacterial agents.

- Anticancer Properties: Some derivatives of isatin 3-hydrazone have demonstrated cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.

- Enzyme Inhibition: Research indicates that these compounds may act as inhibitors of specific enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.

The synthesis of isatin 3-hydrazone typically involves the following methods:

- Conventional Synthesis:

- Isatin is reacted with hydrazine or substituted hydrazines in a solvent such as ethanol or methanol under reflux conditions. This method usually yields moderate to high purity products.

- Microwave-Assisted Synthesis:

- Catalyst-Free Synthesis:

Interaction studies involving isatin 3-hydrazone focus on its complexation with metal ions and other biomolecules:

- Metal Ion Complexation: Isatin 3-hydrazones can form stable complexes with transition metals, which may enhance their biological activity and stability in solution. These complexes are studied for their potential use in catalysis and sensing applications.

- Biomolecular Interactions: Research has indicated that isatin derivatives can interact with DNA and proteins, affecting their functions and potentially leading to therapeutic applications .

Several compounds share structural similarities with isatin 3-hydrazone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Isatin | Contains a diketopiperazine core | Precursor for numerous derivatives |

| Hydrazone | Contains -C=N-NH2 functional group | General class encompassing various structures |

| Isatin 5-hydrazone | Hydrazone at the 5-position | Potentially different biological activity |

| Isatin thiosemicarbazone | Contains thiosemicarbazone group | Exhibits different reactivity patterns |

Isatin 3-hydrazone stands out due to its specific position of substitution on the isatin molecule and its distinct reactivity profile compared to other similar compounds. Its unique combination of biological activity and synthetic versatility makes it a valuable compound in both research and application contexts.

Isatin 3-hydrazone, a derivative of isatin (1H-indole-2,3-dione), emerged from early studies on indigo oxidation. Isatin itself was first synthesized in 1841 by Erdmann and Laurent through nitric acid oxidation of indigo. The hydrazone variant was later developed by reacting isatin with hydrazine hydrate, forming a compound with enhanced reactivity. This synthesis aligns with classical hydrazone formation, where carbonyl groups condense with hydrazine derivatives. Early research focused on structural characterization and initial biological screening, though systematic studies expanded in the 21st century with advances in medicinal chemistry.

Chemical Classification and Nomenclature

Isatin 3-hydrazone belongs to the hydrazone class of compounds, characterized by the C=N-NH2 functional group. Its systematic name is 3-diazenyl-1H-indol-2-ol, with CAS registry number 2365-44-8. Alternative designations include:

- 3-Hydrazonoindolin-2-one

- (3Z)-3-Hydrazinylideneindolin-2-one (for the Z-isomer)

The molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol.

Structural Features and Molecular Characteristics

The compound’s bicyclic structure comprises:

- Pyrrole ring: Fused to a benzene ring at the 2,3-positions.

- Hydrazone group: A C=N-NH2 moiety at position 3, critical for reactivity.

- Keto group: At position 2, contributing to electronic conjugation.

Key attributes include:

- Planar geometry: Facilitates π-conjugation across the indole core and hydrazone group.

- Tautomerism: Potential equilibrium between hydrazone and tautomeric forms under acidic/basic conditions.

- Isomerism: Dominance of the Z-isomer due to intramolecular hydrogen bonding.

Significance in Synthetic Organic Chemistry

Isatin 3-hydrazone serves as a versatile intermediate in organic synthesis, enabling:

Isatin 3-hydrazone is an organic compound derived from the condensation reaction between isatin and hydrazine or its derivatives [1] . The compound possesses the molecular formula C₈H₇N₃O with a molecular weight of 161.16 grams per mole [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 2365-44-8 [1] [5].

The molecular structure of isatin 3-hydrazone features an indoline heterocyclic core system fused with a hydrazone functional group at the 3-position [1] [5]. The compound exists as a crystalline solid that exhibits interesting structural properties due to the presence of both carbonyl and hydrazone functionalities within the same molecular framework [5]. The structure is characterized by the presence of a lactam carbonyl group at position 2 and a hydrazone substituent at position 3 of the indoline ring system [1].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇N₃O | [1] [3] [5] |

| Molecular Weight | 161.16 g/mol | [1] [3] [4] |

| CAS Registry Number | 2365-44-8 | [1] [5] |

| Chemical Structure Type | Indoline-hydrazone derivative | [1] [5] |

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-hydrazinylideneindolin-2-one [1]. Alternative nomenclature includes 3-hydrazonoindolin-2-one and 3-hydrazono-1,3-dihydro-2H-indol-2-one [1] [6]. In some literature, the compound is also referred to as 2-diazenyl-1H-indol-3-ol, reflecting its tautomeric forms [6].

The structural representation can be expressed through various chemical notation systems [3]. The Simplified Molecular-Input Line-Entry System notation is C1=CC=C2C(=C1)C(=C(N2)O)N=N [3]. The International Chemical Identifier is InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H [3] [5]. The International Chemical Identifier Key is KWSQYVPIKHBAQV-UHFFFAOYSA-N [3].

The compound exhibits geometric isomerism due to the presence of the C=N double bond in the hydrazone moiety [7]. Nuclear magnetic resonance spectroscopic studies have confirmed that the most stable configuration in solution is the Z-form, where the hydrazone nitrogen atoms are in a cis arrangement [7]. This geometric preference is stabilized by intramolecular hydrogen bonding between the hydrazone amino group and the lactam carbonyl oxygen [8].

Physical and Thermodynamic Properties

Isatin 3-hydrazone demonstrates specific physical and thermodynamic characteristics that are essential for understanding its behavior under various conditions [4]. The compound exhibits a density of 1.49 grams per cubic centimeter at standard conditions [4]. The predicted boiling point is 424.8 degrees Celsius at 760 millimeters of mercury pressure [4]. The flash point, which indicates the lowest temperature at which the compound can form an ignitable mixture with air, is 210.7 degrees Celsius [4].

The solubility profile of isatin 3-hydrazone shows limited solubility in water but good solubility in organic solvents . The compound is soluble in ethanol, methanol, dimethyl sulfoxide, and N,N-dimethylformamide [10] [11] . This solubility pattern is consistent with the compound's amphiphilic nature, containing both polar hydrazone and carbonyl groups alongside the aromatic indoline system .

Thermal stability studies indicate that isatin 3-hydrazone is stable under standard storage conditions [5] . The compound can withstand moderate temperatures without decomposition, making it suitable for various synthetic and analytical applications . Crystallographic analysis reveals that the compound crystallizes in the orthorhombic crystal system with space group P 21 21 21 [1]. The unit cell parameters are a = 4.7211 Å, b = 11.4263 Å, c = 13.3693 Å, with all angles equal to 90 degrees [1].

| Physical Property | Value | Reference |

|---|---|---|

| Density | 1.49 g/cm³ | [4] |

| Boiling Point | 424.8°C at 760 mmHg | [4] |

| Flash Point | 210.7°C | [4] |

| Water Solubility | Limited | |

| Organic Solvent Solubility | Soluble in ethanol, methanol, DMSO, DMF | [10] [11] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 21 21 21 | [1] |

Electronic Structure and Bond Characteristics

The electronic structure of isatin 3-hydrazone has been extensively studied using quantum chemical calculations and molecular orbital theory [12]. The highest occupied molecular orbital energy distribution is primarily located on the nitrogen atoms of the hydrazone moiety and specific carbon atoms within the indoline ring system [12]. In contrast, the lowest unoccupied molecular orbital shows electron density distributed across all atoms of the molecule [12].

The molecular orbital transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital is responsible for the characteristic ultraviolet-visible absorption properties of the compound [12] [11]. This electronic transition contributes to the compound's photochemical behavior and spectroscopic properties [11]. The charge transfer character involves electron movement from the hydrazone functional group toward the carbonyl group in the indoline ring [12] [11].

Bond length analysis reveals typical values for the key structural elements [13]. The carbon-nitrogen double bond in the hydrazone group measures approximately 1.27 Å, while the carbonyl carbon-oxygen bond length is around 1.22 Å [13]. Bond angle measurements show that the nitrogen-carbon-nitrogen angle is approximately 120 degrees, and the carbon-nitrogen-nitrogen angle is about 115 degrees [13].

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure [8]. A hydrogen bond forms between the amino hydrogen of the hydrazone group and the carbonyl oxygen, creating a stable chelate-like structure [8]. This intramolecular interaction contributes to the preferred Z-configuration and influences the compound's overall stability [8].

The indoline heterocycle maintains planarity in the crystal structure [13]. Computational studies indicate that the compound possesses a significant dipole moment due to the presence of polar functional groups [14]. The electronic configuration in the ground state predominantly favors the Z-form geometry [7].

| Electronic Property | Description | Reference |

|---|---|---|

| Highest Occupied Molecular Orbital Distribution | Nitrogen atoms of hydrazone and carbon atoms | [12] |

| Lowest Unoccupied Molecular Orbital Distribution | All atoms of molecule | [12] |

| Key Transition | Highest occupied molecular orbital → Lowest unoccupied molecular orbital | [12] [11] |

| Carbon-Nitrogen Bond Length | ~1.27 Å | [13] |

| Carbon-Oxygen Bond Length | ~1.22 Å | [13] |

| Intramolecular Hydrogen Bond | NH···O=C interaction | [8] |

Spectroscopic Properties

Infrared Spectral Characteristics

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of isatin 3-hydrazone [15] [16] [17]. The amino nitrogen-hydrogen stretching vibrations appear in the region of 3243-3122 reciprocal centimeters [16] [17]. The carbonyl carbon-oxygen stretching frequency, which is characteristic of the lactam group, occurs at 1760-1721 reciprocal centimeters [16] [17]. This carbonyl stretching frequency may show bathochromic shifting due to intramolecular hydrogen bonding interactions [8].

The azomethine carbon-nitrogen stretching vibration, which confirms the formation of the hydrazone linkage, appears at 1625-1610 reciprocal centimeters [15] [16] [17]. When hydroxyl groups are present in substituted derivatives, the oxygen-hydrogen stretching band can be observed at 3394-3201 reciprocal centimeters [16] [17]. The aromatic carbon-carbon stretching vibrations typically appear in the expected regions for substituted indoline systems [15].

The infrared spectral analysis also reveals absorption bands corresponding to carbon-hydrogen stretching vibrations in the aromatic region [15]. The presence of multiple nitrogen-containing functional groups results in characteristic absorption patterns that can be used for structural confirmation and purity assessment [15] [16].

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H stretch | 3243-3122 | Amino group | [16] [17] |

| C=O stretch | 1760-1721 | Lactam carbonyl | [16] [17] |

| C=N stretch | 1625-1610 | Azomethine | [15] [16] [17] |

| O-H stretch | 3394-3201 | Hydroxyl (when present) | [16] [17] |

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about isatin 3-hydrazone and its derivatives [16] [17] [18]. In proton nuclear magnetic resonance spectra, the amino hydrogen of the indole ring appears as a singlet resonance at 10.86-11.03 parts per million [16] [17]. The azomethine proton, which indicates the formation of the hydrazone structure, resonates as a singlet at 8.62-9.01 parts per million [16] [17].

Aromatic protons in the indoline ring system appear as multiplets, triplets, doublets, double doublets, and singlets in the region of 6.55-8.22 parts per million [16] [18]. The chemical shift values and coupling patterns provide information about the substitution pattern and electronic environment of the aromatic system [18]. When methoxy groups are present in substituted derivatives, they appear as singlets at 3.82-3.88 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbonyl and azomethine carbons [16] [18]. The indole ring carbonyl carbon resonates at 164.65-165.32 parts per million [16] [18]. The azomethine carbon-nitrogen carbon appears at 159.12-164.74 parts per million [16] [18]. These chemical shift values are consistent with the expected electronic environments of these functional groups [18].

Nuclear magnetic resonance studies have also been used to investigate geometric isomers and tautomers of isatin-hydrazones [7]. The spectra indicate the coexistence of diverse isomer and tautomer forms in solution, with the distribution being influenced by solvent polarity, concentration, and temperature [7].

| Nuclear Type | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 10.86-11.03 | NH (indole ring) | [16] [17] |

| ¹H | 8.62-9.01 | CH=N (azomethine) | [16] [17] |

| ¹H | 6.55-8.22 | Aromatic protons | [16] [18] |

| ¹³C | 164.65-165.32 | C=O (indole ring) | [16] [18] |

| ¹³C | 159.12-164.74 | C=N (azomethine) | [16] [18] |

Mass Spectrometric Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of isatin 3-hydrazone [18] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 162 in positive ion mode as [M+H]⁺ [1]. The base peak commonly occurs at mass-to-charge ratio 148, corresponding to the loss of nitrogen atoms from the hydrazone moiety [18] [19].

Fragmentation studies reveal characteristic breakdown patterns that can be used for structural identification [19]. The primary fragmentation pathway involves the loss of the hydrazone substituent, resulting in fragments at mass-to-charge ratio 148 [19]. Further fragmentation of this ion leads to a product ion at mass-to-charge ratio 120, corresponding to the loss of carbon monoxide from the lactam group [19].

Tandem mass spectrometry experiments provide detailed information about the fragmentation mechanisms [19]. The fragmentation behavior is consistent across different substituted derivatives, with the primary cleavage occurring at the nitrogen-carbon bond of the hydrazone linkage [19]. This characteristic fragmentation pattern can be used to identify the presence of the isatin hydrazone moiety in complex molecular structures [19].

Electrospray ionization mass spectrometry shows that the compound forms stable ion species in both positive and negative ion modes [19]. The ionization efficiency and fragmentation patterns are influenced by the solvent system and ionization conditions used in the analysis [19]. High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for structural verification [20].

| Ion Type | m/z Value | Assignment | Reference |

|---|---|---|---|

| [M+H]⁺ | 162 | Molecular ion | [1] |

| Base peak | 148 | Loss of nitrogen | [18] [19] |

| Fragment | 120 | Loss of CO from 148 | [19] |

| [M-H]⁻ | 160 | Negative ion | [19] |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant